![molecular formula C13H16ClNO5 B2465601 4-Chloro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248341-15-1](/img/structure/B2465601.png)
4-Chloro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, commonly known as CMBA, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzoic acid derivatives and has been found to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of CMBA involves its ability to bind to the active site of the enzyme and inhibit its activity. It has been found to be a competitive inhibitor of carbonic anhydrase IX and a non-competitive inhibitor of urease. CMBA has also been found to induce apoptosis in cancer cells by inhibiting the activity of carbonic anhydrase IX.
Biochemical and Physiological Effects:
CMBA has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis. CMBA has also been found to reduce the activity of urease, which is involved in the pathogenesis of Helicobacter pylori infection. Additionally, CMBA has been found to inhibit the activity of carbonic anhydrase, which is involved in various physiological processes such as acid-base balance, respiration, and bone resorption.
Vorteile Und Einschränkungen Für Laborexperimente
CMBA has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase IX and urease, which makes it a valuable tool for studying the role of these enzymes in various physiological processes. Additionally, CMBA has been found to be efficient and reproducible in its synthesis method. However, CMBA also has some limitations for lab experiments. It has been found to have low solubility in water, which can limit its use in certain experiments. Additionally, the use of CMBA requires caution due to its potential toxicity.
Zukünftige Richtungen
There are several future directions for the use of CMBA in scientific research. One potential direction is the development of CMBA-based drugs for the treatment of cancer and Helicobacter pylori infection. Additionally, CMBA can be used as a tool to study the role of carbonic anhydrase in various physiological processes. Further research can also be conducted to explore the potential side effects and toxicity of CMBA. Overall, the use of CMBA in scientific research has the potential to lead to significant advancements in the fields of cancer research and enzyme inhibition.
Synthesemethoden
The synthesis of CMBA involves the reaction of 4-chloro-3-methoxybenzoic acid with isobutyl chloroformate and then with 2-amino-2-methylpropan-1-ol. The resulting product is then treated with hydrochloric acid to obtain CMBA. This synthesis method has been reported in various scientific journals and has been found to be efficient and reproducible.
Wissenschaftliche Forschungsanwendungen
CMBA has been used in various scientific research studies due to its ability to inhibit the activity of certain enzymes. It has been found to be a potent inhibitor of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. CMBA has also been found to inhibit the activity of urease, an enzyme that is involved in the pathogenesis of Helicobacter pylori infection. Additionally, CMBA has been used as a tool to study the role of carbonic anhydrase in various physiological processes.
Eigenschaften
IUPAC Name |
4-chloro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5/c1-13(2,3)20-12(18)15-9-7(11(16)17)5-6-8(14)10(9)19-4/h5-6H,1-4H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZQPVVKWIKNIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1OC)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Tert-butoxy)carbonyl]amino}-4-chloro-3-methoxybenzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.